8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride
Overview
Description
8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride is a spirocyclic compound with a unique structure that incorporates oxygen, sulfur, and nitrogen atoms within its ring system. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride typically involves a multi-step process. One common method includes the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone) with aromatic amines (like 4-bromoaniline or 4-fluoroaniline) and mercaptoacetic acid in dry benzene. This reaction yields substituted aryl-1-thia-4-azaspiro[4.5]decan-3-one compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, scalable synthesis approaches have been developed. These methods often focus on optimizing yield and purity, utilizing commercially available reagents and efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in anticancer studies.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but lacks the sulfur atom present in 8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride.
1-Oxa-8-azaspiro[4.5]decane hydrochloride: Another related compound, differing in the position of the oxygen and nitrogen atoms within the ring system.
Uniqueness: this compound is unique due to its incorporation of oxygen, sulfur, and nitrogen atoms within a single spirocyclic structure. This combination of heteroatoms can impart distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
8-oxa-1-thia-4-azaspiro[4.5]decane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS.ClH/c1-4-9-5-2-7(1)8-3-6-10-7;/h8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVPEMJMTREZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12NCCS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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